molecular formula C8H11NO2 B1595875 2-(Pyridin-2-yl)propane-1,3-diol CAS No. 49745-42-8

2-(Pyridin-2-yl)propane-1,3-diol

Cat. No. B1595875
CAS RN: 49745-42-8
M. Wt: 153.18 g/mol
InChI Key: JGXRFQKRGPKWPP-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol . The IUPAC name for this compound is 2-pyridin-2-ylpropane-1,3-diol .


Molecular Structure Analysis

The InChI code for “2-(Pyridin-2-yl)propane-1,3-diol” is 1S/C8H11NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)propane-1,3-diol” is a powder . It has a melting point of 77-79 degrees Celsius . The compound has a topological polar surface area of 53.4 Ų .

Scientific Research Applications

1. Catalyst for Transfer Hydrogenation of Carbonyl Compounds

  • Application Summary : A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA: β-CD) is synthesized and used as a homogeneous catalyst for transfer hydrogenation of carbonyl compounds in water .
  • Methods of Application : The synthesized Pd(II)@PyPDA:β-CD, characterized by FT–IR, NMR, mass, UV–vis spectroscopies and molecular modeling studies, is used as a homogeneous, ecofriendly and reusable catalyst under mild reaction conditions for transfer hydrogenation of aromatic ketones to secondary alcohols using isopropyl alcohol as a green reducing agent .
  • Results or Outcomes : This homogeneous catalyst is reused five times with only a small decrease in its catalytic activity. The presence of a chiral cavity in cyclodextrin, is found to facilitate significant chiral induction, evident from preliminary chiral HPLC studies .

2. Synthesis of Polysubstituted Furans

  • Application Summary : A new catalyst-free, one-pot synthesis of polysubstituted furans is reported. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
  • Methods of Application : The method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
  • Results or Outcomes : The result is a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones .

3. Luminescent Properties of Polynuclear Complexes

  • Application Summary : Pyridyl-substituted ligands such as 1,3-di(pyridin-2-yl)propane-1,3-dione are used to compose polynuclear complexes. These complexes are studied for their luminescent properties .
  • Methods of Application : The method involves the synthesis of polynuclear complexes using 1,3-di(pyridin-2-yl)propane-1,3-dione as a chelating ligand .
  • Results or Outcomes : The synthesized complexes are found to possess electronic triplet levels favoring the luminescent .

4. Synthesis of Water-Soluble Palladium Complex

  • Application Summary : A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA: β-CD) is synthesized and used as a homogeneous catalyst for transfer hydrogenation of carbonyl compounds in water .
  • Methods of Application : The synthesized Pd(II)@PyPDA:β-CD, characterized by FT–IR, NMR, mass, UV–vis spectroscopies and molecular modeling studies, is used as a homogeneous, ecofriendly and reusable catalyst under mild reaction conditions for transfer hydrogenation of aromatic ketones to secondary alcohols using isopropyl alcohol as a green reducing agent .
  • Results or Outcomes : This homogeneous catalyst is reused five times with only a small decrease in its catalytic activity. The presence of a chiral cavity in cyclodextrin, is found to facilitate significant chiral induction, evident from preliminary chiral HPLC studies .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the study of “2-(Pyridin-2-yl)propane-1,3-diol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As of now, there is limited information available on this compound, indicating a need for more research .

properties

IUPAC Name

2-pyridin-2-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXRFQKRGPKWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198010
Record name 2-(2-Pyridyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)propane-1,3-diol

CAS RN

49745-42-8
Record name 2-(2-Pyridinyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49745-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Pyridyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-pyridyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Doherty, EG Robins, M Nieuwenhuyzen… - …, 2002 - ACS Publications
The 2,2‘-disubstituted 1,3-bis(diphenylphosphino)propane derivatives [XC(Me)(CH 2 PPh 2 ) 2 ] (X = 2-py, 1a; X = CH 2 OMe, 1b; X = Ph, 1c) and their corresponding palladium …
Number of citations: 13 pubs.acs.org
Z Li, Z Xiao, F Xu, X Zeng, X Liu - Dalton Transactions, 2017 - pubs.rsc.org
The reaction of a tripodal ligand (H2L) with a {S2N} donor-set with tri-iron dodecacarbonyl in toluene leads to the isolation of a diiron pentacarbonyl complex 1 as a model for the sub-…
Number of citations: 15 pubs.rsc.org
YH Lee, J Harrowfield, Y Kim, WT Lim, YC Park… - Dalton …, 2009 - pubs.rsc.org
A relatively simple azetidine derivative with 2-aminoethyl and 2-pyridyl substituents functions as a tridentate ligand towards Cu(II), giving species in which the CuN3 unit is essentially …
Number of citations: 9 pubs.rsc.org
ΜΣ Σάββα - 2010 - gnosis.library.ucy.ac.cy
Η χημεία μεταλλικών πλειάδων έχει προσελκύσει τα τελευταία χρόνια την προσοχή της ερευνητικής κοινότητας όχι μόνο για τις εντυπωσιακές κρυσταλλικές δομές που απαντώνται σε αυτή …
Number of citations: 0 gnosis.library.ucy.ac.cy

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